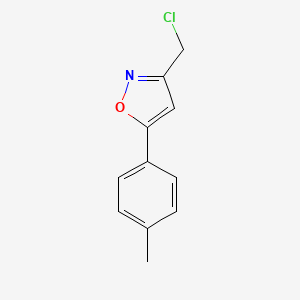

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Description

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is a halogenated isoxazole derivative characterized by a chloromethyl group at position 3 and a 4-methylphenyl substituent at position 5 of the heterocyclic ring. For example, 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives are synthesized via cyclization of oximes followed by chlorination using reagents like N-chlorosuccinimide (NCS) . The chloromethyl group enhances reactivity, making the compound a versatile intermediate for further functionalization in medicinal and agrochemical applications.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTXUUBTLPQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Route via Cyclization of 4-Methylphenylhydroximic Acid Derivatives

Overview:

This classical approach involves the cyclization of hydroxamic acids derived from 4-methylphenyl compounds with chloromethylating agents to form the isoxazole ring, followed by chloromethylation at the 4-position.

Step 1: Synthesis of 4-Methylphenylhydroximic Acid Derivatives

Hydroxamic acids are synthesized by reacting 4-methylphenyl acyl chlorides with hydroxylamine hydrochloride in an organic solvent such as ethanol or dichloromethane, in the presence of a base like pyridine or triethylamine.Step 2: Cyclization to Isoxazole

The hydroxamic acid intermediate undergoes cyclization upon treatment with dehydrating agents or under reflux conditions, forming the isoxazole core.Step 3: Chloromethylation at the 4-Position

The isoxazole ring is chloromethylated using formaldehyde derivatives (e.g., paraformaldehyde) and hydrochloric acid in a solvent like acetic acid or dioxane, often under reflux, to install the chloromethyl group at the 4-position.

- Well-established, straightforward, and scalable.

- High yields reported in literature.

- Use of hazardous reagents like formaldehyde.

- Potential environmental concerns.

Metal-Free Synthesis via Multi-Component Reactions (MCR)

Overview:

Recent advances focus on metal-free, one-pot multi-component reactions that assemble the isoxazole core directly from simple building blocks, emphasizing eco-friendliness.

Step 1: Reactants

A mixture of methyl ketones, hydroxylamine derivatives, and chloromethylating agents are combined in a suitable solvent such as ethanol or acetonitrile.Step 2: Reaction Conditions

The reaction proceeds under mild heating (around 80°C) with stirring, often with the addition of acids or bases to facilitate cyclization and chloromethylation simultaneously.Step 3: Purification

The crude product is purified via recrystallization or chromatography.

- Demonstrates high regioselectivity and yields (up to 90%).

- Eliminates the need for metal catalysts and hazardous reagents.

- Environmentally benign.

- Simplified process with fewer steps.

Specific Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Cyclization | 4-Methylphenylhydroximic acid derivatives | Formaldehyde, HCl | Reflux, dehydrating agents | High yield, well-established | Hazardous reagents, environmental concerns |

| Nitrile Oxide Cycloaddition | Alkynes with 4-methylphenyl groups | NCS, chloramine-T | Room temp to mild heating | Metal-free, regioselective | Nitrile oxide stability issues |

| Multi-Component Reaction | Methyl ketones, hydroxylamine, chloromethylating agents | Ethanol/Acetonitrile | Mild heating | Eco-friendly, one-pot | Optimization needed for scale-up |

Chemical Reactions Analysis

2.1. Lithiation and Substitution Reactions

Lithiation of isoxazoles is a well-documented reaction that allows for further functionalization at specific positions on the ring. For 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, lithiation typically occurs at the 4-position, leading to the formation of lithiated intermediates that can react with various electrophiles.

-

Lithiation Process:

-

The compound can be treated with n-butyllithium, which facilitates the deprotonation and subsequent lithiation at the 4-position.

-

-

Substitution Reactions:

-

The lithiated derivative can then react with carbon dioxide to yield carboxylic acids or with alkyl halides to produce alkyl-substituted derivatives.

-

2.2. Halogen Exchange Reactions

The chloromethyl group in this compound allows for halogen exchange reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

-

Example Reaction:

-

Treatment with thiols can yield thioether derivatives, while reaction with amines may lead to the formation of amine-substituted isoxazoles.

-

2.3. Acylation Reactions

Acylation reactions are also feasible with this compound, particularly due to its reactive chloromethyl group.

-

Synthesis of Acyl Derivatives:

-

The chloromethyl group can react with acyl chlorides in the presence of a base (e.g., triethylamine) to form acylated products.

-

3.2. Notable Research Findings

-

Lithiation Studies : Research indicates that lithiation followed by reaction with carbon dioxide yields carboxylic acids efficiently .

-

Halogen Exchange : Studies confirm that chloromethyl groups in isoxazoles are highly reactive towards nucleophilic substitution, allowing for diverse functionalization .

-

Acylation Efficiency : The acylation process using triethylamine as a catalyst results in high yields of acyl derivatives, demonstrating the utility of this compound in synthetic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that isoxazole derivatives, including 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, exhibit significant anticancer properties. A study synthesized novel derivatives and evaluated them against various cancer cell lines, including fibrosarcoma and breast carcinoma. The compound demonstrated cytotoxic activity, particularly in HT-1080 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Isoxazole compounds have been explored for their anti-inflammatory effects. A recent study synthesized a series of isoxazole derivatives and evaluated their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The findings highlighted that several derivatives exhibited selective inhibition of COX-2, suggesting potential therapeutic applications in treating inflammation-related disorders .

Antibacterial Activity

Isoxazole derivatives have also shown promising antibacterial properties. Compounds derived from isoxazole were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the reaction of hydroxylamine with appropriate aldehydes and subsequent cyclization to form the isoxazole ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Compound Evaluation

In a study assessing a series of isoxazole derivatives, the compound 5e was noted for its significant growth inhibition against multiple cancer cell lines, including MCF-7 and A-549. The mechanism involved was traced back to apoptosis through caspase activation .

Anti-inflammatory Compound Assessment

Another case study focused on the anti-inflammatory potential of synthesized isoxazole derivatives showed that compounds C6 and C5 emerged as the most potent COX-2 inhibitors with IC50 values indicating their effectiveness in reducing inflammation .

Data Tables

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole involves its interaction with biological targets through its isoxazole ring. The compound can bind to enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Structural Properties

Substituents on the isoxazole ring significantly influence molecular geometry, stability, and intermolecular interactions. Key analogues include:

Key Observations :

- Aryl Group Orientation : X-ray studies of 4-(4-chlorophenyl)-5-phenylisoxazole reveal that aryl substituents deviate from the isoxazole plane by 38–44°, influenced by steric repulsion .

- Bond Length Variations : In 4-(4-chlorophenyl)-5-phenylisoxazole, the C2–C9 bond (1.359 Å) is longer than in related structures (1.334–1.337 Å), attributed to steric strain between substituents .

Fungicidal Activity :

| Compound | Substituents (Position 3 / Position 5) | ED50 (mg L⁻¹) vs. Pythium aphanidermatum |

|---|---|---|

| 3-Phenyl-5-(4-methoxyphenyl)isoxazole | C6H5 / 4-MeOC6H4 | <100 |

| 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole | 2-ClC6H4 / 4-NO2C6H4 | <100 |

| 3-(4-Nitrophenyl)-5-(4-methoxyphenyl)isoxazole | 4-NO2C6H4 / 4-MeOC6H4 | <100 |

| Hypothetical Target Compound | ClCH2 / 4-MeC6H4 | Predicted: 50–150 (based on SAR trends) |

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., NO2, Cl) enhance fungicidal potency by increasing electrophilicity .

- Methoxy groups improve bioavailability but may reduce target binding affinity due to steric effects.

Biological Activity

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is a compound of growing interest due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring with a chloromethyl group and a para-methylphenyl substituent. These structural elements contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of isoxazole derivatives with chloromethyl methyl ether or similar reagents, allowing for the introduction of the chloromethyl group at the 3-position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity.

- Receptor Binding : The isoxazole moiety may facilitate binding to specific receptors, modulating signaling pathways involved in cell growth and apoptosis .

Anticancer Properties

Research has highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Testing : Compounds were tested against human cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). Results indicated that some derivatives induce apoptosis through caspase activation, leading to cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Isoxazole Derivative | A-549 | 19.56 | Caspase-3 activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Isoxazole derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections:

- Antibacterial Testing : Studies indicated moderate to strong antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting a significant zone of inhibition .

Case Studies

-

Cytotoxicity Against Fibrosarcoma Cells :

A study synthesized several isoxazole derivatives and evaluated their effects on fibrosarcoma (HT-1080) cells. Among these, one derivative demonstrated an IC50 value of 19.56 µM, indicating potent cytotoxic effects and suggesting a mechanism involving apoptosis via caspase activation . -

Antibacterial Efficacy :

Research focused on the antibacterial properties of isoxazoles revealed that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in infectious disease management .

Q & A

Q. How do electron-withdrawing groups (e.g., –CF) enhance the compound’s anticancer activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.